molecular formula C10H20N2O B13947080 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol

Cat. No.: B13947080
M. Wt: 184.28 g/mol
InChI Key: FESXEBKBDOVTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Aminomethyl)-6-azaspiro[34]octan-6-yl)ethanol is a chemical compound that features a spirocyclic structure with an azaspiro[34]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol typically involves the formation of the azaspiro[3.4]octane core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a spirocyclic ketone can yield the desired azaspiro[3.4]octane structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]ethanol

InChI

InChI=1S/C10H20N2O/c11-7-9-5-10(6-9)1-2-12(8-10)3-4-13/h9,13H,1-8,11H2

InChI Key

FESXEBKBDOVTJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CN)CCO

Origin of Product

United States

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